XLogP3 Lipophilicity: 1,995-Fold Difference vs. Arecaidine Controls Membrane Permeability and CNS Penetration Potential
The computed lipophilicity (XLogP3) of 1-methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid is 1.0, as calculated by PubChem's XLogP3 3.0 algorithm [1]. Its direct positional isomer arecaidine (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid) has an XLogP3 of -2.3 [2], and the N-desmethyl analog guvacine has an XLogP3 of -2.5 [3]. The target compound is therefore approximately 3.3–3.5 log units more lipophilic than its 3-carboxylic acid counterparts, corresponding to a ~2,000-fold higher octanol-water partition coefficient. This difference arises from the intramolecular hydrogen bonding geometry unique to the α-amino acid motif: the proximity of the carboxylic acid to the ring nitrogen in the 2-position allows internal neutralization of charge, reducing aqueous solvation and enhancing lipid partitioning. In practical terms, compounds with XLogP3 > 0 are generally considered capable of passive blood-brain barrier penetration, while those with XLogP3 < -2 are effectively CNS-restricted unless actively transported. This lipophilicity differential directly determines the suitability of the target compound for CNS-targeted drug discovery programs where 3-carboxylic acid analogs would require substantial structural modification to achieve adequate brain exposure.
| Evidence Dimension | Lipophilicity (XLogP3 computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | Arecaidine (positional isomer): XLogP3 = -2.3; Guvacine (N-desmethyl analog): XLogP3 = -2.5 |
| Quantified Difference | ΔXLogP3 = 3.3–3.5 log units (~2,000-fold higher lipophilicity for target compound) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14. All values are for the neutral form of the free acid. |
Why This Matters
A 2,000-fold lipophilicity difference dictates that the target compound and 3-COOH analogs will exhibit fundamentally different absorption, distribution, and CNS exposure profiles, making them non-interchangeable in any assay or development program where membrane permeability is rate-limiting.
- [1] PubChem Compound Summary CID 54227061. XLogP3-AA = 1.0. Computed by XLogP3 3.0, PubChem release 2025.04.14. https://pubchem.ncbi.nlm.nih.gov/compound/54227061 View Source
- [2] PubChem Compound Summary CID 10355, Arecaidine. XLogP3 = -2.3. Computed by XLogP3 3.0, PubChem release 2025.04.14. https://pubchem.ncbi.nlm.nih.gov/compound/10355 View Source
- [3] PubChem Compound Summary CID 3532, Guvacine. XLogP3-AA = -2.5. Computed by XLogP3 3.0, PubChem release 2025.04.14. https://pubchem.ncbi.nlm.nih.gov/compound/3532 View Source
